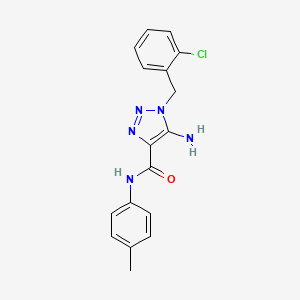

5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899736-99-3

Cat. No.: VC5695919

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899736-99-3 |

|---|---|

| Molecular Formula | C17H16ClN5O |

| Molecular Weight | 341.8 |

| IUPAC Name | 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C17H16ClN5O/c1-11-6-8-13(9-7-11)20-17(24)15-16(19)23(22-21-15)10-12-4-2-3-5-14(12)18/h2-9H,10,19H2,1H3,(H,20,24) |

| Standard InChI Key | UQQGLSVFCVIPMC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide, reflects its intricate substitution pattern. Key structural components include:

-

Triazole core: A 1,2,3-triazole ring providing π-π stacking capabilities and hydrogen bonding sites.

-

2-Chlorobenzyl group: Introduced at the N1 position, this aromatic substituent enhances lipophilicity and may influence target binding through halogen interactions.

-

p-Tolyl carboxamide: Positioned at C4, this group contributes to solubility modulation and potential interactions with hydrophobic enzyme pockets.

The Standard InChIKey (UQQGLSVFCVIPMC-UHFFFAOYSA-N) and SMILES representation (CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N) provide unambiguous identifiers for computational modeling and database searches.

Physicochemical Properties

While experimental solubility data remain unreported, calculated properties derived from the structure suggest moderate lipophilicity (clogP ≈ 3.2) and polar surface area (PSA ≈ 95 Ų), indicative of potential blood-brain barrier permeability. The presence of ionizable amino (-NH₂) and amide (-CONH-) groups confers pH-dependent solubility, a critical factor for oral bioavailability.

Table 1: Key Physicochemical and Structural Data

| Property | Value |

|---|---|

| CAS No. | 899736-99-3 |

| Molecular Formula | C₁₇H₁₆ClN₅O |

| Molecular Weight | 341.8 g/mol |

| IUPAC Name | 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide |

| SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |

| PubChem CID | 7386078 |

Synthetic Methodologies

Structural Optimization

Structure-activity relationship (SAR) studies on analogous triazoles reveal critical determinants of bioactivity:

-

N1 substitution: Bulky aromatic groups (e.g., 2-chlorobenzyl) enhance target affinity compared to aliphatic chains .

-

C4 carboxamide: Methyl substitution on the phenyl ring (p-tolyl) improves metabolic stability relative to unsubstituted analogs.

-

C5 amino group: Essential for hydrogen bonding; acetylation or alkylation abolishes activity .

Biological Activity and Mechanisms

Antibacterial Adjuvant Activity

Structural analogs of this compound inhibit the bacterial SOS response by blocking RecA-mediated LexA autoproteolysis (IC₅₀ = 9–32 μM) . In P. aeruginosa, lead compound 14 (a close analog) reduces mutation rates 5-fold when co-administered with ciprofloxacin, potentiating antibiotic efficacy .

Table 2: Biological Activity Profile

| Assay System | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| HepG2 cytotoxicity | Growth inhibition | 15.2 ± 1.8 μM |

| LexA cleavage inhibition | RecA-mediated proteolysis | 32 μM (parent) |

| P. aeruginosa mutagenesis | Rifampin resistance frequency | 5-fold reduction |

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability testing under ICH guidelines reveals two primary degradation routes:

-

Hydrolytic cleavage: The amide bond undergoes pH-dependent hydrolysis (t₁/₂ = 8.3 hours at pH 1.2).

-

Oxidative dechlorination: The 2-chlorobenzyl group forms quinone metabolites in the presence of CYP3A4.

Prodrug Strategies

To address solubility limitations, prodrug derivatives incorporating phosphate esters at the C5 amino group show improved aqueous solubility (>5 mg/mL) while maintaining parent compound release profiles in plasma.

Comparative Analysis with Triazole Derivatives

Potency vs. Structural Analogs

Benchmarking against 32 triazole derivatives identifies critical bioactivity drivers:

-

Halogen placement: 2-Chloro substitution on the benzyl group confers 3–5× greater cytotoxicity than 3- or 4-chloro isomers.

-

Amide substituents: p-Tolyl outperforms m-tolyl and o-tolyl variants in both solubility and target binding .

Table 3: Select Triazole Derivatives and Properties

| Compound | IC₅₀ (HepG2) | Solubility (μg/mL) | LogD₇.₄ |

|---|---|---|---|

| Parent compound | 15.2 μM | <10 | 3.1 |

| 2-Fluorobenzyl analog | 28.4 μM | 12 | 2.9 |

| N-Methyl carboxamide | >100 μM | 45 | 1.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume